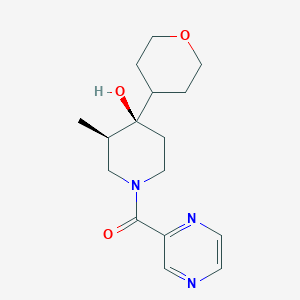

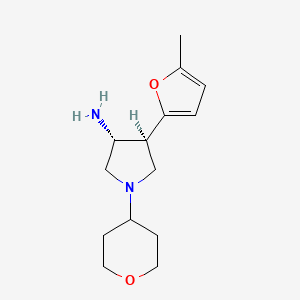

![molecular formula C14H16BrN3O B5623663 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)

3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds related to 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide are part of a broader class of pyrazole derivatives that have been extensively studied for their intriguing chemical and physical properties. This family of compounds includes various derivatives synthesized for their potential applications in different fields of chemistry and biology.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including direct amidation, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed processes. For example, the production of new pyrazole amide derivatives through direct amidation and Suzuki cross-coupling with different aryl and heteroaryl boronic acids has been described, highlighting moderate to excellent yields and specific characterizations using NMR and Mass Spectrometry (Ahmad et al., 2021).

Molecular Structure Analysis

X-ray crystallography and Hirshfeld surface analysis have been employed to determine the molecular structures of antipyrine-like derivatives. These studies reveal the stabilization of crystal packing primarily through hydrogen bonds and electrostatic energy contributions, with significant roles played by π-interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives are known for engaging in various chemical reactions, including nucleophilic addition and condensation processes. Their reactivity can be attributed to the functional groups present, allowing for the synthesis of compounds with insecticidal and fungicidal activities. Some derivatives have shown significant growth inhibitory rates against specific fungal strains (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and solubility, are influenced by their molecular structures. For instance, the solid-state structures of antipyrine derivatives indicate the importance of hydrogen bonding and π-interactions in their stability and crystalline form (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazole derivatives are significantly impacted by their molecular framework. The presence of bromo and amide groups in these compounds facilitates a range of chemical transformations, enabling the synthesis of complex molecules with potential biological activities (Ahmad et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-9-13(10(2)18(3)17-9)8-16-14(19)11-5-4-6-12(15)7-11/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUXZZWCYRPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

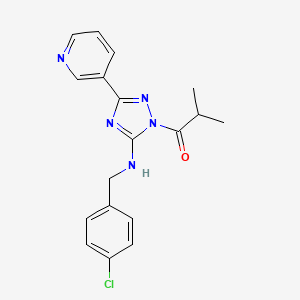

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5623591.png)

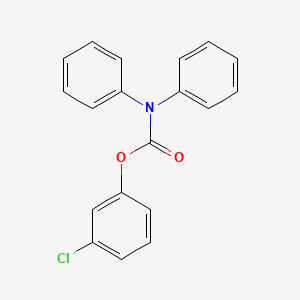

![2,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5623599.png)

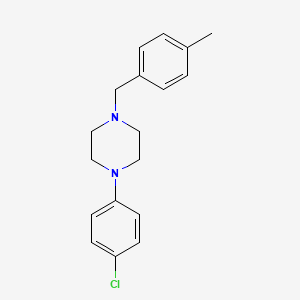

![2-[4-(1-piperidinylcarbonyl)-1-propyl-1H-1,2,3-triazol-5-yl]phenol](/img/structure/B5623609.png)

![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5623612.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![8-fluoro-2-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)methyl]quinolin-4-ol](/img/structure/B5623638.png)

![N-benzyl-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B5623647.png)